![molecular formula C7H7N3 B13529732 7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)
7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that belongs to the family of pyrazoloimidazoles. These compounds are characterized by a fused ring system consisting of a pyrazole ring and an imidazole ring. The ethynyl group at the 7-position adds unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethynyl-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole and imidazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole and imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the pyrazole or imidazole rings.
Wissenschaftliche Forschungsanwendungen
7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole and imidazole rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the presence of a pyridine ring instead of an imidazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring fused with a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with biological targets. This makes it a valuable compound for drug discovery and development, as well as for the synthesis of novel materials.
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
7-ethynyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H7N3/c1-2-6-5-9-10-4-3-8-7(6)10/h1,5,8H,3-4H2 |
InChI-Schlüssel |
MPFWZRRWMOIREU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2NCCN2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


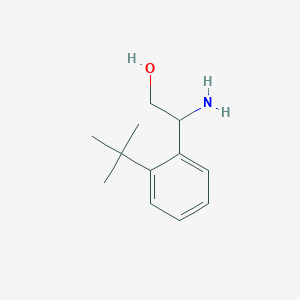


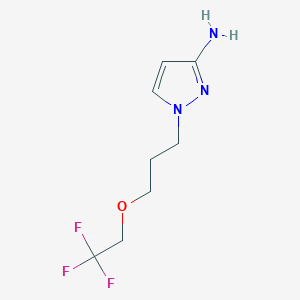
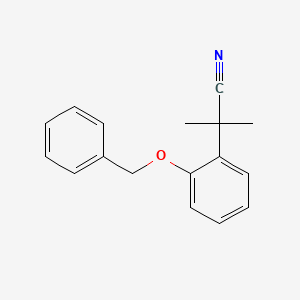




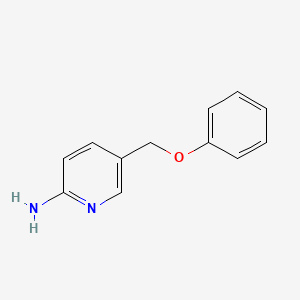
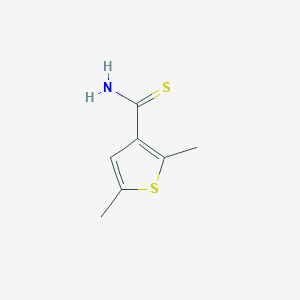


![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
